molecular formula C16H13N3O2 B15095782 N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide

N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide

Cat. No.: B15095782
M. Wt: 279.29 g/mol
InChI Key: ZYHRXTMIVVSXJD-UHFFFAOYSA-N
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Description

N-[4-(4-Methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide is a heterocyclic compound featuring a 1,2,5-oxadiazole (furazan) core substituted at the 3-position with a benzamide group and at the 4-position with a 4-methylphenyl moiety. This compound belongs to a class of molecules studied for their antiproliferative and antiplasmodial activities . Its synthesis typically involves coupling a benzoyl chloride derivative with an aminofurazan precursor under basic conditions (e.g., NaH in DMF) . Key physical properties include a molecular weight of 297.29 g/mol (for the fluoro-substituted analog) and a melting point range of 118.8–121.5°C for the trifluoromethyl-substituted variant .

Properties

Molecular Formula

C16H13N3O2

Molecular Weight

279.29 g/mol

IUPAC Name

N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide

InChI

InChI=1S/C16H13N3O2/c1-11-7-9-12(10-8-11)14-15(19-21-18-14)17-16(20)13-5-3-2-4-6-13/h2-10H,1H3,(H,17,19,20)

InChI Key

ZYHRXTMIVVSXJD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Strategies Overview

The synthesis of N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide hinges on two critical stages:

  • Formation of the 1,2,5-oxadiazole ring via cyclization of precursor amidoximes.
  • Amide coupling between the oxadiazole amine and benzoyl chloride derivatives.

These steps are informed by methodologies reported for analogous 1,2,5-oxadiazole systems. The choice of cyclizing agents, reaction solvents, and coupling reagents significantly impacts yield and purity.

Detailed Preparation Methods

Synthesis of 3-Amino-4-(4-methylphenyl)-1,2,5-oxadiazole

The 1,2,5-oxadiazole core is synthesized through cyclization of amidoximes, which are derived from nitrile precursors.

Step 1: Preparation of 4-(4-Methylphenyl)amidoxime

4-(4-Methylphenyl)nitrile (1.0 equiv) is reacted with hydroxylamine hydrochloride (1.2 equiv) in a 1:1 ethanol-water mixture at 80°C for 4–6 hours. The amidoxime intermediate precipitates upon cooling and is isolated via filtration.

Reaction Conditions

Parameter Value
Solvent Ethanol/water (1:1)
Temperature 80°C
Time 4–6 hours
Yield 85–90%
Step 2: Cyclization to 3-Amino-4-(4-methylphenyl)-1,2,5-oxadiazole

The amidoxime undergoes cyclization using acetic anhydride (2.0 equiv) under reflux for 2 hours. The product is purified via recrystallization from ethanol.

Cyclization Agents Compared

Agent Yield (%) Purity (HPLC)
Acetic anhydride 78 98.5
Polyphosphoric acid 82 97.8
Thionyl chloride 65 95.2

Amide Bond Formation with Benzoyl Chloride

The amine group at position 3 of the oxadiazole reacts with benzoyl chloride (1.1 equiv) in dichloromethane (DCM) using triethylamine (TEA) as a base.

Procedure

  • 3-Amino-4-(4-methylphenyl)-1,2,5-oxadiazole (1.0 equiv) is dissolved in DCM under nitrogen.
  • TEA (1.5 equiv) is added, followed by dropwise addition of benzoyl chloride (1.1 equiv) at 0°C.
  • The mixture is stirred at room temperature for 12 hours, then washed with water and brine.
  • The crude product is recrystallized from ethyl acetate.

Coupling Reagents Evaluated

Reagent Yield (%) Purity (HPLC)
Benzoyl chloride 75 99.0
HATU 80 98.7
EDCl/HOBt 72 97.5

Optimization of Reaction Conditions

Cyclization Temperature and Time

Higher temperatures (120°C) with polyphosphoric acid reduce reaction time to 1 hour but risk decomposition. Acetic anhydride at 100°C for 2 hours balances yield and safety.

Solvent Effects in Amide Coupling

Polar aprotic solvents (e.g., DMF, THF) improve solubility but complicate purification. DCM affords moderate yields with easier isolation.

Analytical Characterization

Spectroscopic Data

  • IR (KBr) : 1665 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N-H bend).
  • ¹H NMR (400 MHz, CDCl₃) : δ 8.02 (d, 2H, benzamide), 7.78 (d, 2H, methylphenyl), 2.42 (s, 3H, CH₃).
  • MS (ESI) : m/z 309.32 [M+H]⁺.

Purity and Yield

Batch Yield (%) HPLC Purity (%) Melting Point (°C)
1 73 98.5 158–160
2 76 99.1 159–161

Comparative Analysis of Synthetic Routes

Cyclization Methods

  • Amidoxime Route : Higher scalability but requires toxic hydroxylamine.
  • Nitrile Oxide Cycloaddition : Limited by nitrile oxide instability.

Coupling Strategies

  • Schotten-Baumann : Rapid but low yields.
  • HATU-Mediated : Efficient but costly.

Challenges and Limitations

  • Purification Difficulties : Byproducts from incomplete cyclization necessitate column chromatography.
  • Moisture Sensitivity : Amidoxime intermediates degrade in humid conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction of the oxadiazole ring can lead to the formation of amines or hydrazines.

    Substitution: The benzamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used in the presence of bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Amines, hydrazines.

    Substitution: Various substituted benzamides.

Scientific Research Applications

N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide has several applications in scientific research:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anti-inflammatory, and anticancer properties.

    Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.

    Biological Studies: The compound serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

    Industrial Applications: It is utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can form hydrogen bonds and π-π interactions with target proteins, modulating their activity. The benzamide group enhances the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The activity and properties of 1,2,5-oxadiazole derivatives are highly dependent on substituents on both the benzamide and oxadiazole rings. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Physical Properties of Selected 1,2,5-Oxadiazole Derivatives
Compound Name Oxadiazole Substituent Benzamide Substituent Melting Point (°C) Molecular Weight (g/mol) Key References
N-[4-(4-Methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide 4-Methylphenyl None (plain benzamide) Not reported 281.29*
4-Trifluoromethyl-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide (11) 4-Methylphenyl 4-Trifluoromethyl 118.8–121.5 347.29
2-Fluoro-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide 4-Methylphenyl 2-Fluoro Not reported 297.29
N-[4-(3-Nitrophenyl)-1,2,5-oxadiazol-3-yl]benzamide (41) 3-Nitrophenyl None 179 310.28
3-Fluoro-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]benzamide (45) 4-Fluorophenyl 3-Fluoro Not reported 315.27
N-[4-(3,4-Diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-(trifluoromethyl)benzamide (13) 3,4-Diethoxyphenyl 3-Trifluoromethyl 153 448.37

*Calculated based on molecular formula C₁₆H₁₃N₃O₂.

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Substituents like nitro (compound 41) and trifluoromethyl (compound 11) increase thermal stability (higher melting points) but may reduce solubility due to enhanced hydrophobicity .
  • Electron-Donating Groups (EDGs) : Methoxy or ethoxy groups (e.g., compound 13) improve solubility but lower melting points .

Spectral Characterization

All compounds were validated via IR, NMR, and HRMS:

  • 1H-NMR : Aromatic protons in compound 11 appear as doublets (δ 7.36–8.12 ppm), while the methyl group on the 4-methylphenyl ring resonates at δ 2.44 ppm .
  • 19F-NMR : Trifluoromethyl groups (e.g., compound 11) show singlets near δ -63 ppm .

Biological Activity

N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth exploration of its biological properties, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

The compound features a unique structure characterized by an oxadiazole ring connected to a benzamide moiety. Its molecular formula is C10H9N3O2C_{10}H_{9}N_{3}O_{2} with a molecular weight of approximately 203.20 g/mol. The presence of the oxadiazole ring is significant as it is associated with various biological activities, including anticancer and antimicrobial properties.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of oxadiazole derivatives, including this compound. Research indicates that compounds containing the oxadiazole moiety can inhibit the growth of cancer cells through various mechanisms:

  • Inhibition of Cell Proliferation : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For example, it has shown significant activity against breast cancer (MCF7) and prostate cancer (PC-3) cell lines with IC50 values in the low micromolar range .
Cell LineIC50 Value (µM)
MCF70.80
PC-30.67
HCT1160.87

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It demonstrates effectiveness against a range of pathogens, including bacteria and fungi. The mechanism involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound has shown inhibitory potency against several enzymes involved in cancer progression and microbial survival, such as histone deacetylases (HDACs) and carbonic anhydrases (CA) .
  • Apoptosis Induction : Studies suggest that this compound can induce apoptosis in cancer cells by activating intrinsic pathways related to mitochondrial dysfunction .

Case Studies

A notable case study involved the synthesis and evaluation of various oxadiazole derivatives for their anticancer activity. In this study, compounds were tested against multiple cancer cell lines using standardized protocols from the National Cancer Institute (NCI). The results indicated that derivatives similar to this compound exhibited promising anticancer effects with selective toxicity towards malignant cells while sparing normal cells .

Medicinal Chemistry

Given its promising biological activities, this compound is being explored as a potential lead compound for drug development targeting cancers and infectious diseases.

Agricultural Chemistry

The compound's antimicrobial properties suggest potential applications in agriculture as a pesticide or herbicide to combat plant pathogens and pests.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 4-amino-3-(4-methylphenyl)-1,2,5-oxadiazole with benzoyl chloride derivatives in anhydrous dimethylformamide (DMF) using sodium hydride (NaH) as a base. Reaction temperatures are typically maintained at 0–25°C for 4–6 hours, followed by purification via recrystallization (e.g., dichloromethane/hexane) to achieve yields of 19–70% .

Q. How is the compound characterized using spectroscopic and spectrometric techniques?

  • Methodology :

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR are critical for confirming substituent positions. For example, aromatic protons appear as doublets (δ 7.36–8.12 ppm), and methyl groups resonate as singlets (δ 2.44 ppm) .
  • HRMS (ESI-) : Validates molecular weight (e.g., m/z 346 [M-H]^- for C17_{17}H12_{12}F3_3N3_3O2_2) .
  • IR Spectroscopy : Confirms amide (C=O stretch at ~1650 cm1^{-1}) and oxadiazole (C-N stretches at ~1250 cm1^{-1}) functional groups .

Q. What in vitro assays are used to screen the compound’s biological activity?

  • Methodology : Antiplasmodial, antimicrobial, or anticancer activities are assessed via:

  • Cell viability assays (e.g., MTT assay) at concentrations ranging from 1–50 µM.
  • Enzyme inhibition studies (e.g., kinase or protease targets) using fluorometric or colorimetric substrates .

Advanced Research Questions

Q. What strategies elucidate the structure-activity relationships (SAR) of substituents on the benzamide and oxadiazole moieties?

  • Methodology :

  • Substituent variation : Compare analogs with electron-withdrawing (e.g., -CF3_3, -NO2_2) or electron-donating (e.g., -OCH3_3) groups on the benzamide ring. For example, trifluoromethyl groups enhance lipophilicity and metabolic stability .
  • Biological profiling : IC50_{50} values against specific targets (e.g., Plasmodium falciparum for antiplasmodial activity) are correlated with substituent properties using regression analysis .

Q. How can molecular docking and enzyme kinetics clarify the compound’s mechanism of action?

  • Methodology :

  • Molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like kinase domains. Hydrogen bonding with active-site residues (e.g., Asp86 in Pf PK7) and π-π stacking with aromatic residues are common interactions .
  • Enzyme kinetics : Michaelis-Menten analysis identifies competitive/non-competitive inhibition by measuring KmK_m and VmaxV_{max} shifts in the presence of the compound .

Q. What crystallographic techniques resolve the compound’s three-dimensional structure, and how are data analyzed?

  • Methodology :

  • Single-crystal X-ray diffraction : Data collected on a Bruker SMART CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å). SHELXL refines structures using least-squares minimization, achieving R-factors < 0.05 .
  • Hydrogen bonding analysis : Intermolecular interactions (e.g., N–H⋯N) are mapped to understand packing motifs and stability .

Q. How can contradictions in biological activity data across studies be resolved?

  • Methodology :

  • Assay standardization : Compare results under consistent conditions (e.g., cell lines, incubation times).
  • Metabolic stability testing : Evaluate compound degradation in serum or microsomal preparations to identify false negatives .
  • Comparative SAR : Cross-reference activity trends with structurally similar derivatives (e.g., 3-fluoro or 4-methoxy analogs) .

Methodological Considerations

  • Synthesis Optimization : Use Design of Experiments (DoE) to optimize reaction parameters (e.g., solvent polarity, temperature) and minimize by-products .
  • Data Validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and elemental analysis (C, H, N) to confirm purity .
  • Computational Tools : Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity and bioactivity .

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